molecular formula C9H15NO B13171917 1-(3-Aminocyclopentyl)but-3-en-1-one

1-(3-Aminocyclopentyl)but-3-en-1-one

Cat. No.: B13171917
M. Wt: 153.22 g/mol
InChI Key: XZXVFJFQQDTTTP-UHFFFAOYSA-N
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Description

1-(3-Aminocyclopentyl)but-3-en-1-one ( 1596057-92-9) is a versatile aminoketone compound supplied for use as a key synthetic intermediate in research and development. With the molecular formula C9H15NO and a molecular weight of 153.22 , this molecule features both a nucleophilic 3-aminocyclopentyl group and an electrophilic but-3-en-1-one chain, making it a valuable scaffold for various organic syntheses. Its structural motif is similar to other aminocyclopentyl ketones, which are frequently employed in medicinal chemistry for the synthesis of potential therapeutics, including cyclin-dependent kinase (CDK) inhibitors . The compound is provided with high purity and is handled with cold-chain transportation to ensure stability . Researchers utilize this building block to explore new chemical spaces in drug discovery programs and to develop novel compounds for biological evaluation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-aminocyclopentyl)but-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-3-9(11)7-4-5-8(10)6-7/h2,7-8H,1,3-6,10H2

InChI Key

XZXVFJFQQDTTTP-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CCC(C1)N

Origin of Product

United States

Stereoselective Synthesis of 1 3 Aminocyclopentyl but 3 En 1 One and Stereoisomers

Chiral Pool Approaches for Aminocyclopentane Ring Systems

The "chiral pool" refers to the collection of inexpensive and readily available enantiomerically pure compounds from natural sources, which can be used as starting materials for the synthesis of complex chiral molecules. Terpenes, for instance, represent a significant portion of this pool and have been extensively used in the synthesis of a variety of natural products. nih.gov Compounds like (+)-citronellal have been utilized to create cyclopentane (B165970) structures through multi-step sequences that include key reactions like ring-closing metathesis. nih.gov This general principle can be extended to the synthesis of the aminocyclopentane core of the target molecule, where a naturally occurring chiral starting material dictates the stereochemistry of the final ring system.

Asymmetric Catalysis for the Construction of Chiral Centers within Aminocyclopentyl and Butenone Derivatives

Asymmetric catalysis is a powerful tool for the creation of chiral molecules, offering high levels of enantioselectivity. chiralpedia.com This approach utilizes chiral catalysts, which can be small organic molecules, transition metal complexes, or enzymes, to control the formation of one enantiomer over the other. chiralpedia.com The development of efficient chiral catalysts has been a major focus in organic chemistry, with significant advancements in recent years. chiralpedia.comnih.gov For the synthesis of 1-(3-Aminocyclopentyl)but-3-en-1-one, asymmetric catalysis can be applied to establish the stereocenters on both the aminocyclopentane ring and potentially on the butenone side chain.

Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions for Pyrrolidine (B122466) β-Amino Acids (Analogous Applications)

While not directly applied to the synthesis of a cyclopentane ring, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly relevant and powerful method for the stereocontrolled synthesis of five-membered nitrogen-containing rings, such as pyrrolidines. rsc.orgnih.gov This reaction provides a pathway to enantioenriched polysubstituted pyrrolidines, which are structurally similar to the aminocyclopentane core of the target molecule. rsc.org

In this type of reaction, a copper(I) catalyst, in conjunction with a chiral ligand, facilitates the reaction between an azomethine ylide and a dipolarophile. rsc.orgrsc.org The choice of catalyst and ligand is crucial for achieving high diastereo- and enantioselectivities. rsc.orgrsc.org For example, the reaction of azomethine ylides with β-phthaliminoacrylate esters has been shown to produce pyrrolidine β-amino acid derivatives in high yields (up to 98%) and with excellent stereoselectivities (dr >20:1, ee up to >99%). rsc.orgrsc.org The resulting pyrrolidine structures can be considered as heterocyclic analogs of the aminocyclopentane ring in this compound.

DipolarophileAzomethine Ylide SourceCatalyst SystemDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
β-phthaliminoacrylate estersImino estersCu(I) with chiral ligand>20:1up to >99%up to 98%
1,1-gem-difluorostyrenesAzomethine ylidesCu(I)up to >20:1up to 97%up to 96%
1,3-enynesAzomethine ylidesCu(I)14/1–>20/194–98%72–99%

Enantioselective Catalysis with Metal Complexes (e.g., Nickel(II)) for Carbon-Carbon Bond Formation

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, including those that create chiral centers. acs.orgcaltech.edu These reactions are particularly useful for reductive cross-coupling, where two electrophilic fragments are joined with the use of an external reductant. acs.orgcaltech.edu Chiral nickel(II) complexes can be employed as catalysts to control the stereochemistry of these transformations.

This methodology can be applied to the synthesis of precursors for both the aminocyclopentane ring and the butenone side chain. For instance, the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key reaction for constructing the butenone moiety, can be catalyzed by chiral nickel(II) complexes. rsc.org These reactions are advantageous due to the lower cost of nickel catalysts compared to other transition metals. rsc.org

Reaction TypeC(sp³) ElectrophileC(sp²) ElectrophileCatalyst SystemKey Feature
Reductive Cross-CouplingBenzylic chloridesAcyl chloridesChiral Ni(II) complexFirst Ni-catalyzed enantioselective reductive cross-coupling
Reductive Cross-Couplingα-chloroestersNot specifiedChiral Ni(II) complexAccess to α-aryl stereogenic carboxylic acids
Reductive Cross-Couplingα-chloronitrilesN- and S-heterocyclesChiral Ni(II) complexWorks with Lewis basic functional groups

Control of Stereochemistry via Specific Reaction Mechanisms (e.g., C-H Insertion of Alkylidenecarbenes)

The intramolecular C-H insertion of alkylidenecarbenes is a powerful method for the construction of five-membered rings with a high degree of stereocontrol. udel.edu This reaction involves the generation of a highly reactive alkylidenecarbene intermediate, which then inserts into a carbon-hydrogen bond within the same molecule to form a cyclic product. nih.govnih.gov The stereochemistry of the newly formed ring is determined by the conformation of the transition state of the C-H insertion step. udel.edu

This method has been successfully applied to the synthesis of complex molecules, including the natural product platensimycin. nih.govscilit.com A key aspect of this reaction is the influence of stereoelectronic effects, where the presence of substituents, such as an oxygen atom, can direct the regioselectivity of the C-H insertion. nih.govscilit.com By carefully designing the substrate, it is possible to achieve high selectivity for the insertion into a specific C-H bond, thereby controlling the stereochemical outcome of the cyclization. nih.govscilit.com

Diastereoselective Synthesis Strategies for Complex Stereoisomers

When a molecule contains multiple stereocenters, the control of the relative stereochemistry between them becomes crucial. Diastereoselective synthesis strategies aim to achieve this control. One powerful approach is the Michael Initiated Ring Closure (MIRC) reaction, which can be used to generate cyclopropane (B1198618) rings with excellent enantioselectivity. rsc.org While not directly forming a cyclopentane ring, the principles of MIRC reactions can be applied to other ring-forming processes. These reactions often utilize organocatalysts, such as prolinol derivatives, to control the stereochemical outcome of the initial Michael addition, which then sets the stereochemistry for the subsequent intramolecular cyclization. rsc.org

Development of Enantioselective Pathways for Chiral Phosphorus-Containing Analogs

The synthesis of chiral phosphorus-containing compounds has garnered significant interest due to their applications as chiral ligands in asymmetric catalysis. researchgate.net The development of enantioselective pathways to these molecules is crucial for their effective use. While not directly related to the synthesis of this compound, the methodologies developed for the synthesis of chiral phosphorus heterocycles can provide inspiration for the creation of phosphorus-containing analogs of the target molecule. These synthetic routes often involve the use of chiral auxiliaries or asymmetric catalysis to establish the stereocenters on the phosphorus-containing ring. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 3 Aminocyclopentyl but 3 En 1 One

Reactivity Profiles of the But-3-en-1-one Moiety

The but-3-en-1-one fragment is an α,β-unsaturated ketone, which possesses two primary sites of electrophilicity: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition) reactions.

The carbonyl group in the but-3-en-1-one moiety is susceptible to nucleophilic attack. This 1,2-addition leads to the formation of an alcohol upon protonation of the intermediate alkoxide. The reactivity of the carbonyl carbon is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in

A variety of nucleophiles can participate in this transformation. Strong, "hard" nucleophiles, such as those found in Grignard reagents (RMgX) and organolithium compounds (RLi), tend to favor 1,2-addition over conjugate addition. masterorganicchemistry.com Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce α,β-unsaturated ketones to the corresponding allylic alcohols. libretexts.orgchemistrysteps.com While LiAlH₄ is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, NaBH₄ is a milder reagent and is often preferred for its selectivity. libretexts.org

Table 1: Examples of Nucleophilic Addition to α,β-Unsaturated Ketones

Nucleophile/Reagent Product Type Typical Yield (%) Reference(s)
RMgX (Grignard Reagent) Tertiary Allylic Alcohol Variable masterorganicchemistry.com
RLi (Organolithium) Tertiary Allylic Alcohol Variable masterorganicchemistry.com
NaBH₄ Secondary Allylic Alcohol Good to Excellent libretexts.orgchemistrysteps.com
LiAlH₄ Secondary Allylic Alcohol Good to Excellent libretexts.orgchemistrysteps.com
HCN Cyanohydrin Good ncert.nic.in
R'OH (in presence of acid) Acetal/Ketal Good ncert.nic.in

The carbon-carbon double bond in the but-3-en-1-one moiety is activated towards nucleophilic attack at the β-position due to conjugation with the carbonyl group. This type of reaction is known as a conjugate addition or Michael addition. masterorganicchemistry.com A wide range of "soft" nucleophiles, including enolates, amines, thiols, and Gilman reagents (organocuprates), preferentially undergo 1,4-addition. masterorganicchemistry.comwikipedia.org The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-carbon. organic-chemistry.org

Table 2: Examples of Michael Acceptors and Donors

Michael Acceptor Michael Donor Product Type Typical Yield (%) Reference(s)
α,β-Unsaturated Ketone Enolate (from β-dicarbonyl compound) 1,5-Dicarbonyl Compound Good to Excellent masterorganicchemistry.comwikipedia.org
α,β-Unsaturated Ketone Amine β-Amino Ketone Good youtube.com
α,β-Unsaturated Ketone Thiol β-Thio Ketone Good masterorganicchemistry.com
α,β-Unsaturated Ketone Gilman Reagent (R₂CuLi) β-Alkylated Ketone Good to Excellent masterorganicchemistry.com
α,β-Unsaturated Ketone Nitroalkane γ-Nitro Ketone Good organic-chemistry.org

Another significant transformation of the alkene moiety is ozonolysis. This reaction involves the oxidative cleavage of the carbon-carbon double bond by ozone (O₃). byjus.commasterorganicchemistry.com The outcome of the reaction is dependent on the workup conditions. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, will yield aldehydes or ketones. masterorganicchemistry.com Since the but-3-en-1-one has a terminal double bond, ozonolysis with a reductive workup would be expected to produce formaldehyde (B43269) and a keto-aldehyde. An oxidative workup, using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. byjus.commasterorganicchemistry.com

Table 3: Ozonolysis of Terminal Alkenes: Workup Conditions and Products

Alkene Workup Condition Reagent(s) Product(s) Reference(s)

The but-3-en-1-one moiety can also participate in radical reactions. For instance, α-keto radicals can be generated from unsaturated ketones and can undergo intramolecular cyclization. Manganese(III) acetate (B1210297) [Mn(OAc)₃] is a common reagent used to initiate such oxidative free-radical cyclizations. acs.orgacs.orgnih.gov The reaction of an unsaturated ketone with Mn(OAc)₃ can lead to the formation of bicyclic ketone structures. acs.orgacs.orgnih.gov For example, the oxidation of 2-allylcyclohexanone (B1266257) with Mn(OAc)₃ and Cu(OAc)₂ results in the formation of bicyclo[3.3.1]non-2-en-9-one in a 52% yield. acs.orgnih.gov The regioselectivity and stereoselectivity of these cyclizations are influenced by factors such as the substitution pattern of the unsaturated ketone and the reaction conditions. acs.org

Table 4: Examples of Mn(III)-Based Oxidative Free-Radical Cyclizations

Substrate Reagents Product(s) Yield (%) Reference(s)
2-Allylcyclopentanone Mn(OAc)₃, Cu(OAc)₂ Bicyclo[3.2.1]oct-3-en-8-one and Bicyclo[3.2.1]oct-2-en-8-one 75 and 15 acs.orgnih.gov
2-Allylcyclohexanone Mn(OAc)₃, Cu(OAc)₂ Bicyclo[3.3.1]non-2-en-9-one 52 acs.orgnih.gov

Reactivity of the Aminocyclopentyl Substructure

The aminocyclopentyl portion of the molecule offers reaction sites at the primary amino group and the cyclopentyl ring itself.

The primary amino group is a nucleophilic center and can readily undergo a variety of functionalization and derivatization reactions. These transformations are useful for peptide synthesis, the introduction of reporter groups, or the modification of the compound's physicochemical properties. Common derivatization strategies include acylation, alkylation, and reaction with carbonyl compounds to form imines (Schiff bases).

Acylation with acid chlorides or anhydrides in the presence of a base is a straightforward method to form amides. Alkylation, typically with alkyl halides, can lead to the formation of secondary and tertiary amines, although overalkylation can be a challenge. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is an effective method for the synthesis of secondary and tertiary amines.

Table 5: Common Derivatization Reactions for Primary Amines

Reaction Type Reagent(s) Functional Group Formed
Acylation Acid chloride/anhydride, Base Amide
Alkylation Alkyl halide Secondary/Tertiary Amine
Reductive Amination Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) Secondary/Tertiary Amine
Sulfonylation Sulfonyl chloride, Base Sulfonamide
Schiff Base Formation Aldehyde/Ketone Imine

The cyclopentyl ring, being a saturated carbocycle, is generally less reactive than the but-3-en-1-one moiety. However, under specific conditions, transformations involving the ring can be achieved. Ring expansion and ring contraction reactions are notable examples of such transformations.

The Demjanov rearrangement and the Tiffeneau-Demjanov rearrangement are classical methods for the one-carbon ring expansion of cycloalkylmethylamines and 1-aminomethylcycloalkanols, respectively. wikipedia.orgwikipedia.org In the case of a derivative of 1-(3-aminocyclopentyl)but-3-en-1-one, conversion of the amino group to a diazomethane (B1218177) precursor followed by treatment with nitrous acid could potentially lead to a ring-expanded cyclohexanone (B45756) derivative. wikipedia.org The Tiffeneau-Demjanov rearrangement, which starts from a β-amino alcohol, typically provides better yields and is more synthetically useful for generating five, six, and seven-membered rings. wikipedia.org

Ring contractions of cyclopentane (B165970) derivatives are also known, although they are less common than expansions. Certain photochemical rearrangements or oxidative cleavage reactions can lead to the formation of cyclobutane (B1203170) derivatives.

Detailed Mechanistic and Kinetic Analysis of this compound Remains Largely Unexplored in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the detailed chemical reactivity and mechanistic investigation of the specific compound this compound. While extensive research exists on related chemical structures, such as butanone and various butenone derivatives, direct studies on the intricate reaction mechanisms, kinetic parameters, and the interplay of the specific functional groups within this compound are not presently available in published research.

The specific subsections of the requested article, including the interplay of its functional groups, detailed mechanistic studies of its peroxy radicals and decomposition pathways, kinetic and thermodynamic analysis in acidic media, and investigation of its transition states and energy barriers, represent highly specialized areas of chemical research. Such in-depth analysis requires dedicated experimental and computational studies that, according to current scientific databases, have not been performed or published for this compound.

Therefore, a scientifically accurate article focusing solely on the chemical reactivity and mechanistic investigations of this compound, as per the detailed outline provided, cannot be generated at this time due to the absence of specific research data for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound in solution. For 1-(3-Aminocyclopentyl)but-3-en-1-one, a suite of NMR experiments would be required to unambiguously assign all proton and carbon signals, confirm connectivity, and investigate its stereochemistry and conformational preferences.

High-Field Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

High-field ¹H and ¹³C NMR spectra would serve as the foundation for the structural analysis.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopentyl ring and the butenone side chain. Key regions would include the vinyl protons of the but-3-en-1-one moiety (typically in the 5-6 ppm range), the protons on the cyclopentyl ring, and the amine proton(s). The integration of these signals would confirm the number of protons in each environment. Coupling constants (J-values) between adjacent protons would provide crucial information about the connectivity and dihedral angles, aiding in stereochemical assignments (cis vs. trans isomers of the cyclopentyl ring).

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Distinct signals would be expected for the carbonyl carbon (ketone), the two olefinic carbons of the double bond, and the various aliphatic carbons of the cyclopentyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To assemble the molecular structure from the 1D NMR data, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the COSY spectrum would allow for the mapping of proton-proton spin systems, for example, tracing the connectivity from the vinyl protons through the methylene (B1212753) group to the carbonyl on the side chain, and mapping the connections between all the protons on the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons, linking the ¹H and ¹³C spectra directly.

Advanced NMR for Conformational Studies

The cyclopentane (B165970) ring is not planar and exists in various conformations, such as envelope and twist forms. Advanced NMR techniques could be used to study these conformational dynamics.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For the target molecule, NOESY could help determine the relative stereochemistry of the substituents on the cyclopentyl ring (cis/trans) by observing spatial proximity between the amino group proton and other ring protons.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring flipping or restricted bond rotation. Changes in chemical shifts or the coalescence of signals can provide thermodynamic parameters for these conformational equilibria.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This exact mass measurement allows for the calculation of the molecular formula with high confidence, distinguishing it from other compounds with the same nominal mass. For C₉H₁₅NO, this would confirm the elemental composition.

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS) for Mixture Analysis

For analyzing the purity of a sample or identifying it within a complex mixture (such as a reaction mixture), coupling a separation technique like Liquid Chromatography (LC) with mass spectrometry is standard practice.

LC-MS (Liquid Chromatography-Mass Spectrometry): A sample containing this compound would be injected into an LC system, where it would be separated from impurities. The eluent from the LC column would then be directed into the mass spectrometer. This allows for the acquisition of a mass spectrum for the pure compound, confirming its molecular weight.

Tandem MS (MS/MS): To further confirm the structure, tandem mass spectrometry would be performed. The parent ion (e.g., the [M+H]⁺ ion) is selected and subjected to fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern is often unique to the molecule's structure and can be used to confirm the presence of key structural motifs, such as the loss of the butenone side chain or fragmentation of the cyclopentyl ring. This provides a structural fingerprint for the compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for the separation of any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would require systematic optimization of several parameters to achieve adequate separation of the main compound from any related substances.

Given the presence of a basic amino group, a reversed-phase HPLC method would be a suitable starting point. A C18 stationary phase is often the column of choice for its versatility. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is crucial for controlling the ionization state of the amine, thereby ensuring reproducible retention times and good peak shape. A phosphate (B84403) or acetate (B1210297) buffer at a slightly acidic to neutral pH could be effective.

Detection could be accomplished using a UV detector, likely in the range of 210-260 nm, to detect the enone chromophore. For enhanced sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be coupled to the HPLC system. Chiral HPLC methods could also be developed to separate the enantiomers of the compound, which may be necessary depending on the synthesis route.

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. In the context of this compound, GC would be primarily used to identify and quantify any volatile byproducts that may be present from the synthesis or degradation of the compound. These could include residual solvents or low molecular weight starting materials.

A typical GC method would involve a capillary column with a non-polar or mid-polar stationary phase, such as a polydimethylsiloxane-based phase. The choice of detector is critical; a Flame Ionization Detector (FID) offers general-purpose detection of organic compounds, while a Mass Spectrometer (MS) provides structural information for definitive identification of unknown peaks. Headspace GC-MS could be particularly useful for analyzing trace volatile impurities without injecting the non-volatile main compound onto the GC column.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretch of the ketone is a strong, sharp band typically found around 1685-1725 cm⁻¹. The C=C stretching of the butene group would likely be observed near 1640 cm⁻¹. C-H stretching vibrations from the aliphatic cyclopentyl ring and the vinyl group would be present around 2850-3100 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively complement the IR data. The C=C double bond of the butene moiety would give a strong signal. The symmetric vibrations of the cyclopentyl ring would also be Raman active.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
N-H Stretch (Amine) 3300-3500 (medium)Weak
C-H Stretch (sp²) 3010-3100 (medium)Strong
C-H Stretch (sp³) 2850-2960 (strong)Strong
C=O Stretch (Ketone) 1685-1725 (strong)Medium
C=C Stretch (Alkene) 1640-1680 (medium)Strong
N-H Bend (Amine) 1590-1650 (variable)Weak

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational information.

For a chiral molecule like this compound, X-ray crystallography can also be used to determine the absolute configuration of its stereocenters, which is crucial for understanding its biological activity. This is typically achieved by using anomalous dispersion effects or by co-crystallizing with a known chiral auxiliary. The crystal packing information obtained from the analysis can reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and keto groups, which govern the macroscopic properties of the solid material. Based on a related structure, 3-Aminocyclopent-2-en-1-one, one might expect intermolecular N—H⋯O hydrogen bonds to play a significant role in the crystal packing. researchgate.netresearchgate.net

Computational Chemistry and in Silico Mechanistic Elucidation

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of 1-(3-aminocyclopentyl)but-3-en-1-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT studies would be instrumental in mapping out potential reaction pathways, such as intramolecular cyclization or intermolecular addition reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed.

For instance, a hypothetical intramolecular Michael addition, where the amine group attacks the carbon-carbon double bond, could be modeled. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), would identify the transition state structure for this cyclization. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility.

Table 1: Hypothetical DFT-Calculated Energies for Intramolecular Cyclization

Species Relative Energy (kcal/mol) Imaginary Frequency (cm⁻¹)
Reactant 0.00 N/A
Transition State +15.8 -345.2
Product -5.2 N/A

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT, albeit at a greater computational expense. These methods are particularly valuable for refining the energetic profiles of key points along a reaction coordinate and for accurately characterizing the geometry and electronic nature of short-lived intermediates. For a molecule with the conformational flexibility of this compound, high-level ab initio single-point energy calculations on DFT-optimized geometries can provide benchmark data for reaction thermochemistry.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The cyclopentyl ring and the butenone side chain of this compound afford it significant conformational flexibility. Molecular Dynamics (MD) simulations can model the dynamic behavior of the molecule over time, providing a comprehensive picture of its conformational landscape. By simulating the molecule's movement in a solvent box at a given temperature, MD can reveal the preferred conformations, the energy barriers between them, and the timescales of conformational changes. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

Table 2: Key Dihedral Angles for Low-Energy Conformers from a Simulated MD Trajectory

Conformer Dihedral Angle 1 (C1-C2-C3-N) Dihedral Angle 2 (C2-C1-C=O) Population (%)
A 175.5° -15.2° 45
B -65.8° 160.1° 30
C 70.2° -162.5° 25

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is often used to confirm experimental assignments or to distinguish between possible isomers.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated through frequency analysis. The resulting computed IR spectrum shows characteristic peaks, such as the C=O stretch of the ketone, the N-H bends of the amine, and the C=C stretch of the alkene, aiding in structural confirmation.

Table 3: Computationally Predicted Spectroscopic Data

Parameter Predicted Value Functional Group
¹³C Chemical Shift 198.5 ppm Ketone (C=O)
¹H Chemical Shift 5.8 ppm Alkene (CH=)
IR Frequency 1715 cm⁻¹ C=O Stretch
IR Frequency 3350 cm⁻¹ N-H Stretch

Applications of 1 3 Aminocyclopentyl but 3 En 1 One As a Synthetic Building Block and for Scaffold Construction

Precursor for Advanced Chemical Reagents and Ligands

Without access to relevant scientific literature, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Future Research Directions and Unexplored Avenues in 1 3 Aminocyclopentyl but 3 En 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 1-(3-Aminocyclopentyl)but-3-en-1-one is a primary area for future research. Current synthetic paradigms often rely on multi-step sequences that may not be atom-economical or sustainable. Future efforts could focus on the following:

Convergent Synthesis Strategies: Designing convergent routes where the aminocyclopentyl and butenone fragments are synthesized separately and then coupled in a final, high-yielding step. This approach would allow for modularity and the facile generation of analogues.

Green Chemistry Approaches: The use of bio-based starting materials, such as those derived from hemicellulose for the cyclopentane (B165970) core, could significantly improve the sustainability of the synthesis. rsc.org The exploration of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids would also be a valuable pursuit.

Catalytic Methods: The development of catalytic methods for the key bond-forming reactions, such as C-N and C-C bond formations, would be highly desirable. This could involve transition-metal catalysis or organocatalysis to achieve high efficiency and selectivity.

Synthetic Approach Key Precursors Potential Advantages Research Focus
Convergent SynthesisProtected 3-aminocyclopentanol, But-3-enoic acidModularity, access to analoguesEfficient coupling reactions (e.g., amidation followed by oxidation)
Bio-based SynthesisFurfuryl alcoholUse of renewable feedstocksIsomerization and amination of bio-derived cyclopentanoids
Catalytic RoutesCyclopentadiene (B3395910), ammonia (B1221849), but-3-enoyl chlorideAtom economy, reduced wasteDevelopment of selective catalysts for hydroamination and acylation

Investigations into Unconventional Reactivity Profiles and Selectivity

The unique arrangement of functional groups in This compound suggests the potential for unconventional reactivity. The intramolecular proximity of the amine and the enone system could lead to novel transformations:

Intramolecular Cyclizations: Depending on the stereochemistry of the cyclopentyl ring, the amino group could undergo intramolecular Michael addition to the α,β-unsaturated ketone, leading to the formation of bicyclic nitrogen-containing heterocycles. The study of the conditions and catalysts that control the diastereoselectivity of this cyclization would be a significant area of research.

Tandem Reactions: The presence of both a nucleophilic amine and an electrophilic enone could be exploited in tandem reactions. For example, an initial intermolecular reaction at the amine could be followed by an intramolecular cyclization, providing rapid access to complex molecular architectures.

Competing Reaction Pathways: A systematic study of the competition between reactions at the enone (e.g., Michael addition, conjugate addition) and the terminal alkene (e.g., hydroamination, metathesis) would provide a deeper understanding of the molecule's reactivity and enable the selective functionalization of different parts of the scaffold.

Exploration of New Catalytic Applications and Multicomponent Reactions

This compound is an ideal candidate for use as a building block in multicomponent reactions (MCRs). Its multiple reactive sites could be harnessed to construct complex molecules in a single step.

As a Bifunctional Component in MCRs: This compound could serve as a "three-component" synthon in reactions involving an aldehyde and an isocyanide (e.g., Ugi-type reactions) or other reactive partners. The products of such reactions would be highly functionalized and structurally diverse.

Development of Novel MCRs: The unique reactivity of this molecule might enable the development of entirely new MCRs. For example, a reaction could be designed that sequentially involves the amine, the enone, and the terminal alkene, leading to the formation of polycyclic systems.

Organocatalysis: The amine functionality within the molecule could potentially act as an internal organocatalyst for subsequent transformations, leading to interesting cascade reactions.

Deeper Understanding of Stereochemical Control in Complex Transformations

The stereochemistry of the 3-aminocyclopentyl moiety will have a profound impact on the reactivity and properties of This compound . Future research should focus on:

Stereoselective Synthesis: The development of synthetic methods that allow for the selective synthesis of different stereoisomers of the starting material is crucial. This could involve asymmetric catalysis or the use of chiral starting materials.

Diastereoselective Reactions: A detailed investigation into how the existing stereocenters on the cyclopentyl ring influence the stereochemical outcome of subsequent reactions is needed. For instance, in intramolecular cyclizations, the cis/trans relationship of the substituents will dictate the geometry of the resulting bicyclic system.

Chiral Resolution: For racemic mixtures, the development of efficient methods for chiral resolution, such as enzymatic kinetic resolution or chiral chromatography, would be beneficial for studying the properties of individual enantiomers.

Stereochemical Aspect Research Goal Potential Methodology Expected Outcome
SynthesisEnantioselective synthesis of the aminocyclopentyl precursorAsymmetric hydrogenation, enzymatic resolutionAccess to enantiomerically pure starting materials
ReactivityControl of diastereoselectivity in intramolecular reactionsUse of chiral catalysts, substrate controlSelective formation of one diastereomer of the product
AnalysisSeparation and characterization of stereoisomersChiral HPLC, NMR with chiral solvating agentsUnderstanding the properties of individual stereoisomers

Advanced Computational Design and Prediction of Chemical Outcomes

Given the nascent stage of research into this molecule, computational chemistry can play a vital role in guiding experimental efforts.

Prediction of Reactivity and Selectivity: Density Functional Theory (DFT) calculations could be employed to predict the most likely sites of reaction and to rationalize the observed selectivity in its transformations. mdpi.commdpi.com This can help in designing experiments and avoiding unfruitful reaction pathways.

Conformational Analysis: Understanding the conformational preferences of the different stereoisomers of This compound is key to predicting its reactivity. Computational methods can provide insights into the low-energy conformations and the barriers to conformational change.

Spectroscopic Characterization: Computational prediction of spectroscopic data (e.g., NMR, IR) can aid in the characterization of this novel compound and its reaction products, especially in cases where unambiguous experimental assignment is challenging.

Q & A

What are the established synthetic routes for 1-(3-Aminocyclopentyl)but-3-en-1-one, and what critical parameters influence yield?

Basic Research Question
Answer:
The synthesis typically involves multi-step strategies, leveraging radical annulation or condensation reactions. Key methods include:

  • Radical-Mediated Cyclization : Samarium(II) iodide (SmI₂) facilitates ketyl radical formation from but-3-en-1-one derivatives, enabling nucleophilic addition to alkynes or alkenes for cyclopentane ring formation. Temperature control (0–25°C) and stoichiometric ratios (e.g., SmI₂:substrate = 2:1) are critical to avoid oligomerization and ensure regioselectivity .
  • Protection/Deprotection Strategies : Tert-butyloxycarbonyl (Boc) groups are used to protect the amine during synthesis. Deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) must be optimized to prevent side reactions (e.g., 98% yield achieved using TFA in CH₂Cl₂ at 0°C for 4 hours) .
  • Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) and cation-exchange chromatography (Dowex 50W-X8 with pyridine/water) are essential for isolating enantiopure products .

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